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Compound of Interest

Compound Name: Antitumor agent-144

Cat. No.: B592862

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SC144 is a first-in-class, orally active small molecule identified as a pyrroloquinoxaline
derivative with potent anticancer activity.[1] This document provides a comprehensive overview
of SC144, detailing its mechanism of action, summarizing key quantitative data, outlining
experimental protocols for its evaluation, and visualizing its interaction with cellular signaling
pathways. SC144 selectively targets the glycoprotein 130 (gp130) receptor, a critical
component of the IL-6/STAT3 signaling pathway, which is frequently dysregulated in various
malignancies.[2][3] By inhibiting gp130, SC144 effectively abrogates STAT3 phosphorylation
and nuclear translocation, leading to the downregulation of downstream target genes involved
in cell survival, proliferation, and angiogenesis.[2][4] This technical guide is intended to serve
as a valuable resource for researchers and drug development professionals interested in the
therapeutic potential of SC144.
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Compound Name SC144

Chemical Class Pyrroloquinoxaline derivative[1]

SC-144, N'-(7-fluoroH-pyrrolo(1,2-a)quinoxalin-

Synonyms ) )
4-yl)pyrazine-2-carbohydrazide[1][3]

Molecular Formula C16H11FNeO

Molecular Weight 322.30 g/mol (free base)

] Glycoprotein 130 (gp130), also known as

Primary Target

IL6ST[2][4]
o Orally active gp130 inhibitor, induces apoptosis,
Key Activities

overcomes drug resistance[1][2]

Mechanism of Action

SC144 exerts its anticancer effects by directly targeting and inhibiting the gp130, a shared
receptor subunit for the interleukin-6 (IL-6) family of cytokines.[3][5] The binding of SC144 to
gp130 initiates a cascade of events that ultimately disrupts the downstream signaling pathway,
primarily the STAT3 cascade.[2][4]

The key steps in the mechanism of action of SC144 are:

Binding to gp130: SC144 directly binds to the gp130 receptor.[2][3]

 Induction of gp130 Phosphorylation and Deglycosylation: Upon binding, SC144 induces
phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[2][3][4] This
leads to the downregulation of surface-bound gp130.[4]

o Abrogation of STAT3 Activation: The altered state of gp130 prevents the phosphorylation of
STATS3 at tyrosine 705 (Y705).[5][6]

e Inhibition of STAT3 Nuclear Translocation: Consequently, the unphosphorylated STAT3
cannot translocate to the nucleus.[2][3]
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» Downregulation of Target Gene Expression: The lack of nuclear STAT3 leads to the reduced

expression of its target genes, which are crucial for cancer cell survival and proliferation.

These include Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[4]

o Cellular Effects: The inhibition of the gp130/STAT3 pathway by SC144 results in cell-cycle
arrest, anti-angiogenic effects, and the induction of apoptosis in cancer cells.[2]

SC144 also demonstrates selectivity by inhibiting downstream signaling induced by gp130
ligands like IL-6 and LIF, without affecting pathways stimulated by IFN-y, SDF-1a, or PDGF.[5]

Quantitative Data
Table 1: In Vitro Cytotoxicity of SC144 (ICso Values)

The half-maximal inhibitory concentration (ICso) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Cell Line Cancer Type ICs0 (M) Notes

OVCAR-8 Ovarian Cancer 0.72[2]

OVCAR-5 Ovarian Cancer 0.49[2]

OVCAR-3 Ovarian Cancer 0.95[2]

Caov-3 Ovarian Cancer 0.44

SKOV-3 Ovarian Cancer 0.53

HEY Ovarian Cancer 0.88[2] Cisplatin-resistant
NCI/ADR-RES Ovarian Cancer 0.43[2] Paclitaxel- and

Doxorubicin-resistant

Table 2: In Vivo Efficacy of SC144
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Animal Model Cancer Type Treatment Regimen Outcome
) ) ) Suppressed tumor
Human Ovarian 10 mg/kg, i.p., daily
Mouse Xenograft growth by
Cancer for 58 days[2] ]
approximately 73%[2]

Average tumor
Human Ovarian 100 mg/kg, p.o., daily volume was 82%
Mouse Xenograft
Cancer for 35 days[2] smaller than the

control group[2]

o ] ) Delayed tumor growth
MDA-MB-435 Mouse Co-administration with
Breast Cancer ) in an SC144 dose-
Xenograft paclitaxel
dependent manner[7]

Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of SC144 on cancer cell lines.

o Cell Seeding: Plate cancer cells (e.g., OVCAR-8) in 96-well plates at a predetermined
density and allow them to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of SC144 (e.g., 0.1 to 10
M) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals
by viable cells.

¢ Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to
dissolve the formazan crystals.

+ Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value by plotting the viability against the log of the SC144 concentration
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and fitting the data to a dose-response curve.[6]

Western Blotting for Phospho-STAT3 Analysis

This protocol is used to determine the effect of SC144 on the phosphorylation of STAT3.

e Cell Lysis: Treat cancer cells (e.g., OVCAR-8, Caov-3) with SC144 at various concentrations
and time points.[6] Lyse the cells in a suitable lysis buffer containing protease and
phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of the cell lysates using a protein
assay (e.g., BCA assay).

o SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecy!
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) or nitrocellulose membrane.

» Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum
albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for
phospho-STAT3 (Y705) and total STAT3 overnight at 4°C.[6]

e Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody.

» Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection
system.

e Analysis: Quantify the band intensities to determine the relative levels of phosphorylated
STAT3 normalized to total STAT3.

Mouse Xenograft Model

This protocol is used to evaluate the in vivo antitumor efficacy of SC144.
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Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-
8) into the flank of immunocompromised mice (e.g., nude mice).

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

Treatment Administration: Randomize the mice into treatment and control groups. Administer
SC144 orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule.[2] The control
group receives the vehicle.

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and
calculate the tumor volume.

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further
analysis (e.g., western blotting for target proteins).

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated
and control groups to assess the antitumor efficacy of SC144.[2][7]
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Caption: Mechanism of action of SC144 on the gp130/STAT3 signaling pathway.
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Experimental Workflow Diagram
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Caption: A typical workflow for Western Blot analysis of STAT3 phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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